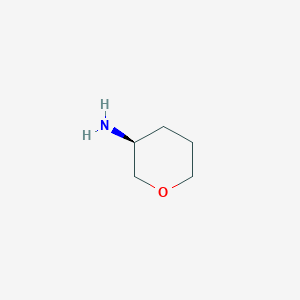

(S)-tetrahydro-2H-pyran-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUOEJJGRCQGBQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428383 | |

| Record name | (S)-tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071829-81-6 | |

| Record name | (S)-tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for desired biological activity and selectivity. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to this compound and its hydrochloride salt, intended to support researchers in its application and further development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's solubility and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |

| CAS Number | 1245724-46-2 ((S)-enantiomer hydrochloride) | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 198–202°C (decomposition) (hydrochloride salt) | --INVALID-LINK-- |

| pKa | 9.2 ± 0.1 (amine group) | --INVALID-LINK-- |

| LogP | -0.85 ± 0.05 | --INVALID-LINK-- |

| Solubility (25°C) | 48 mg/mL in H₂O, 6 mg/mL in EtOH (hydrochloride salt) | --INVALID-LINK-- |

| Specific Optical Rotation | [α]D²⁰ = +15.6° (c = 1.0 in H₂O) | --INVALID-LINK-- |

Stereochemistry and Crystal Structure

The stereocenter at the C3 position of the tetrahydropyran ring is critical for the molecule's interaction with chiral biological targets. The absolute (S)-configuration has been confirmed through X-ray crystallography of its hydrochloride salt.

| Crystal Property | Value | Source |

| Crystal System | Monoclinic | --INVALID-LINK-- |

| Space Group | P2₁ | --INVALID-LINK-- |

| Unit Cell Parameters | a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5° | --INVALID-LINK-- |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) of the hydrochloride salt [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3.85 | dd | 11.3, 2.1 | H-2ax |

| 3.72–3.68 | m | - | H-6eq/H-6ax |

| 3.15 | tt | 10.2, 4.5 | H-3 |

| 2.10–1.95 | m | - | H-4eq/H-4ax |

| 1.80–1.65 | m | - | H-5eq/H-5ax |

¹³C NMR (100 MHz, D₂O) of the hydrochloride salt [1]

| Chemical Shift (δ, ppm) | Assignment |

| 72.8 | C-2 |

| 68.4 | C-6 |

| 58.1 | C-3 |

| 32.5 | C-4 |

| 24.9 | C-5 |

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) [1]

| m/z | Assignment |

| 101.1 [M+H]⁺ | Molecular Ion |

| 84.1 [M+H-NH₃]⁺ | Fragment |

| 56.0 [C₃H₆O]⁺ | Fragment (tetrahydrofuran-like ring cleavage) |

High-Resolution Mass Spectrometry (HRMS) [1]

| Value | |

| Calculated m/z for C₅H₁₁NO [M+H]⁺ | 101.0841 |

| Observed m/z | 101.0812 |

Experimental Protocols

Enantioselective Synthesis

-

Synthesis of a suitable precursor: This could be a tetrahydropyranone or a related derivative.

-

Chiral resolution or asymmetric synthesis: Introduction of the desired stereochemistry at the C3 position.

-

Introduction of the amine functionality: This can be achieved through methods like reductive amination.

-

Protection and deprotection: The amine group is often protected (e.g., as a Boc-carbamate) during synthesis and deprotected in the final step.

General Protocol for Boc Protection of an Amine

This protocol is a general procedure and may require optimization for this compound.

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and THF).

-

Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

General Protocol for Boc Deprotection using HCl

This protocol describes the removal of the Boc protecting group to yield the free amine, often as its hydrochloride salt.

-

Dissolve the Boc-protected amine in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (excess).

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

The deprotected amine hydrochloride salt often precipitates from the solution.

-

Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

-

Dry the product under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The following protocol is designed for the separation of the (S) and (R) enantiomers of tetrahydro-2H-pyran-3-amine to determine enantiomeric purity.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Expected Retention Time for (S)-enantiomer: Approximately 12.3 minutes (this will vary depending on the exact conditions and system).[1]

Caption: Workflow for chiral HPLC analysis of this compound.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the amine hydrochloride salt of known concentration (e.g., 0.05 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution and stir continuously.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Determination of LogP by Shake-Flask Method

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Sample Preparation: Dissolve a known amount of the compound in a small volume of a suitable solvent (e.g., DMSO) to create a stock solution.

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity

This compound and its derivatives have shown potential in various biological applications. Research indicates that this scaffold can exhibit activities such as:

-

Enzyme Inhibition: The tetrahydropyran ring can interact with the active sites of various enzymes, leading to their inhibition. This makes it a valuable fragment for the design of enzyme inhibitors.[2]

-

Anticancer Activity: Some derivatives incorporating the this compound moiety have demonstrated antiproliferative effects against certain cancer cell lines. The proposed mechanism of action may involve the modulation of cell cycle progression, potentially inducing cell cycle arrest.[2]

As no specific signaling pathways have been definitively elucidated for the parent compound, a signaling pathway diagram is not provided. The biological effects are likely highly dependent on the specific derivatives synthesized from this core structure.

Caption: Conceptual relationship of the this compound scaffold to potential biological activities.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a stereochemically defined building block with significant potential for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and essential experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers working with this versatile compound.

References

An In-Depth Technical Guide to the Physical Properties of (S)-tetrahydro-2H-pyran-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development who may be working with this chiral synthetic building block.

Core Physical and Chemical Properties

This compound is a chiral cyclic amine. Its hydrochloride salt form is often used in research due to its enhanced water solubility.[1] The stereochemistry at the C3 position is a critical determinant of its biological and physicochemical characteristics when compared to its (R)-enantiomer.[1]

Data Presentation: A Tabulated Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt. This allows for a clear and easy comparison of the available data.

| Property | This compound | This compound HCl | Method/Notes |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO[2] | |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol [1] | |

| Appearance | Solid | Solid[3] | |

| Melting Point | Not available | 198–202°C (with decomposition)[1] | Differential Scanning Calorimetry[1] |

| Boiling Point | Not available | Not available | |

| Density | Not available | Not available | |

| Solubility (at 25°C) | Not available | 48 mg/mL in Water, 6 mg/mL in Ethanol[1] | Shake-flask method[1] |

| pKa (amine group) | Not available | 9.2 ± 0.1[1] | Potentiometric titration[1] |

| Optical Rotation | Not available | [α]D²⁰ = +15.6° (c = 1.0 in H₂O)[1] | Polarimetry[1] |

| LogP | Not available | -0.85 ± 0.05[1] | Indicates moderate hydrophilicity[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining the key physical properties listed above.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4]

Protocol:

-

A small, accurately weighed sample of the substance is placed into a sealed sample pan (typically aluminum).

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace and heated at a controlled rate.

-

The instrument continuously measures the difference in heat flow between the sample and the reference.

-

When the sample melts, it absorbs additional energy (latent heat of fusion), resulting in a detectable change in the heat flow.[4]

-

The temperature at which this endothermic event occurs is recorded as the melting point.[4]

Solubility Determination via the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.[6]

-

The flask is sealed to prevent solvent evaporation and is agitated (typically on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

After agitation, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.[5][6]

-

A sample of the clear, saturated supernatant is carefully removed.

-

The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

pKa Determination via Potentiometric Titration

Potentiometric titration is an accurate method for determining the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[8][9]

Protocol:

-

A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble substances.[8][10]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance) is added incrementally from a burette.[8]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve; it is the pH at which half of the substance has been neutralized (the midpoint of the buffer region).[11]

Biological Activity and Potential Mechanisms of Action

Preliminary research indicates that this compound hydrochloride and its derivatives exhibit a range of biological activities, making them of interest in drug discovery.[1] These activities include enzyme inhibition, receptor agonism, and anticancer effects.[1] The anticancer activity may be linked to the induction of cell cycle arrest, particularly in the G0/G1 phase.[1]

The following diagram illustrates the potential mechanisms of action for this compound derivatives based on current research.

Caption: Conceptual workflow of the potential biological activities of this compound derivatives.

References

- 1. This compound, HCl | Benchchem [benchchem.com]

- 2. This compound, HCl | CymitQuimica [cymitquimica.com]

- 3. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Resolution of Tetrahydro-2H-pyran-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral resolution of racemic tetrahydro-2H-pyran-3-amine, a crucial building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is often a critical step in drug development, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document details two of the most effective and widely used strategies for this purpose: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amines such as tetrahydro-2H-pyran-3-amine, two prominent methods have proven effective:

-

Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

-

Enzymatic Kinetic Resolution: This biocatalytic method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated.

Diastereomeric Salt Resolution

The formation of diastereomeric salts is a robust and scalable method for the chiral resolution of amines. The choice of the resolving agent and the crystallization solvent are critical parameters that significantly influence the efficiency of the separation.

Common Resolving Agents and Solvents

Chiral acids are the resolving agents of choice for racemic amines. The selection of the appropriate chiral acid is often empirical, and screening of several candidates is typically necessary to achieve optimal results. Commonly used chiral acids for the resolution of amines include:

-

(R)-(-)-Mandelic acid

-

(S)-(+)-Mandelic acid

-

L-(+)-Tartaric acid

-

D-(-)-Tartaric acid

-

(-)-O,O'-Dibenzoyl-L-tartaric acid

-

(+)-O,O'-Dibenzoyl-D-tartaric acid

The solvent system for crystallization is equally important. A suitable solvent should provide a significant difference in the solubility of the two diastereomeric salts. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), water, or mixtures thereof.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

This protocol provides a general procedure for the resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-(-)-mandelic acid.

Materials:

-

Racemic tetrahydro-2H-pyran-3-amine

-

(R)-(-)-Mandelic acid

-

Ethanol

-

Water

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve racemic tetrahydro-2H-pyran-3-amine (1.0 equivalent) in a minimal amount of a suitable solvent, such as an ethanol/water mixture. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5-1.0 equivalent) in the same solvent system, heating gently if necessary.

-

Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a sodium hydroxide solution to raise the pH to >10.

-

Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched tetrahydro-2H-pyran-3-amine.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data for Diastereomeric Salt Resolution of Cyclic Amines

The following table summarizes representative data for the diastereomeric salt resolution of cyclic amines, illustrating typical outcomes for this method. Note: Data for tetrahydro-2H-pyran-3-amine is not explicitly available in the cited literature; this table provides analogous examples.

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | ~40 | >95 |

| 2-Methylpiperidine | (-)-O,O'-Dibenzoyl-L-tartaric acid | Acetone | 35 | 92 |

| trans-2-Benzylaminocyclohexanol | L-(+)-Tartaric Acid | Ethanol | 42 | >98 |

Workflow for Diastereomeric Salt Resolution

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure amines. Lipases are the most commonly employed enzymes for this purpose, catalyzing the acylation of one enantiomer at a significantly higher rate than the other.

Key Parameters in Enzymatic Resolution

The success of an enzymatic kinetic resolution is dependent on several factors:

-

Enzyme Selection: Lipases from various sources exhibit different selectivities and activities. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia Lipase (PCL) are two of the most effective and widely used lipases for amine resolution.

-

Acylating Agent: The choice of the acyl donor is crucial. Activated esters, such as vinyl acetate or isopropyl 2-cyanoacetate, are often used as they result in an irreversible acylation reaction, driving the equilibrium towards the products.

-

Solvent: The reaction is typically carried out in a non-polar organic solvent, such as methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or toluene, to maintain the enzyme's activity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic tetrahydro-2H-pyran-3-amine.

Materials:

-

Racemic tetrahydro-2H-pyran-3-amine

-

Immobilized Lipase (e.g., Novozym 435 or PCL)

-

Acylating Agent (e.g., vinyl acetate or isopropyl 2-cyanoacetate)

-

Anhydrous organic solvent (e.g., MTBE)

-

Phosphate buffer (for work-up)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flask containing the racemic tetrahydro-2H-pyran-3-amine (1.0 equivalent) dissolved in an anhydrous organic solvent (e.g., MTBE), add the immobilized lipase (typically 10-50 mg per mmol of amine).

-

Acylation: Add the acylating agent (0.5 equivalents to achieve ~50% conversion) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

-

Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography on silica gel.

-

Hydrolysis of the Amide (Optional): The separated acylated amine can be hydrolyzed (e.g., with aqueous acid or base) to obtain the other enantiomer of the amine.

-

Determination of Enantiomeric Excess: Determine the enantiomeric excess of both the unreacted amine and the amine obtained after hydrolysis of the amide.

Quantitative Data for Enzymatic Resolution of Cyclic Amines

The following table presents representative data for the lipase-catalyzed kinetic resolution of various cyclic amines, providing an indication of the expected efficiency of this method. Note: Specific data for tetrahydro-2H-pyran-3-amine is not available in the cited literature; this table serves as a guide based on similar substrates.

| Racemic Amine | Lipase | Acylating Agent | Solvent | Conversion (%) | Unreacted Amine ee (%) | Acylated Amine ee (%) |

| 1-Phenylethylamine | Candida antarctica Lipase B | Isopropyl acetate | Toluene | ~50 | >99 | >99 |

| 1-(1-Naphthyl)ethylamine | Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 48 | 98 | 96 |

| Tetrahydrofurfurylamine | Candida antarctica Lipase B | Ethyl acetate | Hexane | 50 | >99 | >99 |

Workflow for Enzymatic Kinetic Resolution

Conclusion

Both diastereomeric salt resolution and enzymatic kinetic resolution are powerful techniques for obtaining enantiomerically enriched tetrahydro-2H-pyran-3-amine. The choice of method will depend on factors such as the desired scale of the resolution, the availability of the resolving agent or enzyme, and the required level of enantiomeric purity. For large-scale industrial applications, diastereomeric salt resolution is often favored due to its scalability and cost-effectiveness. Enzymatic resolutions, on the other hand, can offer exceptionally high enantioselectivity under mild reaction conditions and are an excellent choice for producing high-purity enantiomers, particularly in a laboratory or pilot-plant setting. For any specific application, empirical screening and optimization of the reaction conditions are essential to achieve the desired outcome.

Stereoselective Synthesis of Substituted Tetrahydropyran Amines: A Technical Guide

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and a core structural feature in numerous biologically active natural products.[1][2] The incorporation of an amine substituent introduces a basic center, crucial for modulating physicochemical properties and target interactions, making the stereocontrolled synthesis of these structures a significant challenge and an area of intense research. This guide provides an in-depth overview of modern stereoselective methods for the synthesis of substituted tetrahydropyran amines, targeting researchers and professionals in drug development.

Key Stereoselective Strategies

The asymmetric construction of the aminotetrahydropyran core can be broadly categorized into several key strategies, including organocatalytic domino reactions, metal-catalyzed functionalization of pre-existing rings, and tandem catalytic processes.

Organocatalytic Domino Michael-Hemiacetalization

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic systems.[3][4] A notable strategy involves a domino Michael-hemiacetalization sequence, which constructs the tetrahydropyran ring and installs functionalities that can be readily converted to an amine.

This approach typically involves the reaction of a 1,3-dicarbonyl compound with an α-hydroxymethyl nitroalkene, catalyzed by a chiral organocatalyst (e.g., a thiourea-based catalyst).[2] The reaction proceeds through an initial asymmetric Michael addition, followed by an intramolecular hemiacetalization to form a polyfunctionalized dihydropyran. The nitro group, which is essential for activating the Michael acceptor, serves as a convenient precursor to the amine functionality via standard reduction protocols. This method allows for the construction of multiple stereocenters with high diastereo- and enantioselectivity in a single pot.[2]

Palladium-Catalyzed C–H Functionalization

For the synthesis of highly substituted aminotetrahydropyrans, a powerful strategy involves the late-stage functionalization of a simpler aminotetrahydropyran scaffold. A two-step sequence utilizing palladium-catalyzed C–H activation has been developed for this purpose.[5]

The process begins with a stereoselective Pd(II)-catalyzed γ-methylene C–H arylation of a primary aminotetrahydropyran.[5] This step introduces an aryl or heteroaryl group at a position remote from the initial amine. Subsequently, the primary amine of the resulting product is subjected to a diastereoselective α-alkylation or arylation. This sequence provides access to di-substituted aminotetrahydropyrans with excellent stereocontrol, offering a modular approach to build molecular complexity.[5]

Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization

Another efficient, one-pot method for accessing chiral 2,6-disubstituted tetrahydropyrans involves a tandem reaction sequence. This process combines catalytic asymmetric hydrogenation with an oxa-Michael cyclization.[6][7] The substrate, typically a δ-hydroxy-α,β-unsaturated ketone, undergoes enantioselective hydrogenation of the carbon-carbon double bond. The resulting saturated keto-alcohol then spontaneously cyclizes via an intramolecular oxa-Michael addition to furnish the tetrahydropyran ring. This method is highly efficient, often proceeding with exceptional enantioselectivity (up to 99.9% ee) and high diastereoselectivity for the cis-isomer.[7] While this method does not directly install an amine, substrates bearing a masked amine functionality (e.g., azide or nitro group) can be employed to access the target aminotetrahydropyrans.

Data Presentation

The following tables summarize the quantitative data for representative stereoselective syntheses of substituted tetrahydropyrans that are either amines or direct precursors.

Table 1: Organocatalyzed Domino Michael-Hemiacetalization for Dihydropyran Synthesis[2]

| Entry | 1,3-Dicarbonyl Compound | Nitroalkene Substituent (Ar) | Yield (%) | dr | ee (%) |

| 1 | Ethyl 2-oxocyclohexanecarboxylate | Phenyl | 91 | 98:2 | 99 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | 4-Chlorophenyl | 85 | 98:2 | 99 |

| 3 | Ethyl 2-oxocyclohexanecarboxylate | 2-Naphthyl | 88 | 98:2 | 99 |

| 4 | Acetylacetone | Phenyl | 81 | - | 78 |

| 5 | Ethyl benzoylacetate | Phenyl | 86 | 94:6 | 94 |

Reactions performed with 10 mol% catalyst at ambient temperature. The resulting nitro-substituted dihydropyrans are precursors to tetrahydropyran amines.

Table 2: Pd-Catalyzed γ-C–H Arylation of an Aminotetrahydropyran[5]

| Entry | Aryl Iodide Substituent | Yield (%) |

| 1 | 4-Methoxy | 75 |

| 2 | 4-Trifluoromethyl | 64 |

| 3 | 3-Methyl | 69 |

| 4 | 2-Fluoro | 55 |

| 5 | 3-Thienyl | 61 |

Yields correspond to the isolated product after the initial C-H arylation step.

Table 3: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization[7]

| Entry | R¹ Substituent | R² Substituent | Yield (%) | cis:trans | ee (%) |

| 1 | Phenyl | Methyl | 99 | >99:1 | 99.9 |

| 2 | 4-Methoxyphenyl | Methyl | 99 | >99:1 | 99.9 |

| 3 | 2-Thienyl | Methyl | 99 | >99:1 | 99.9 |

| 4 | Cyclohexyl | Methyl | 99 | >99:1 | 99.9 |

| 5 | Phenyl | Ethyl | 99 | 99:1 | 99.9 |

Reactions catalyzed by a Ru-complex, leading to 2,6-cis-disubstituted tetrahydropyrans.

Visualizations of Key Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Caption: Workflow for Organocatalytic Domino Reaction.

Caption: Workflow for Two-Step C-H Functionalization.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of synthetic methods. Below are representative protocols for two of the key strategies discussed.

Protocol 1: Organocatalytic Domino Michael-Hemiacetalization[2]

Synthesis of (2R,3R,4S)-3-acetyl-2-hydroxy-5-nitro-2-phenyl-3,4-dihydro-2H-pyran derivative:

-

Preparation: To a solution of (E)-3-phenyl-2-nitroprop-2-en-1-ol (0.1 mmol, 1.0 equiv.) in dichloromethane (1.0 mL) is added acetylacetone (0.1 mmol, 1.0 equiv.).

-

Catalyst Addition: The chiral thiourea catalyst (10 mol%) is added to the mixture at ambient temperature.

-

Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours) until the starting material is consumed.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired dihydropyran product. The enantiomeric excess is determined by chiral HPLC analysis.

-

Reduction to Amine (General): The resulting nitro-dihydropyran (1.0 mmol) is dissolved in methanol (10 mL). Palladium on carbon (10 wt. %, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude aminotetrahydropyran, which can be further purified by chromatography.

Protocol 2: Pd-Catalyzed γ-C–H Arylation[5]

Synthesis of γ-arylated aminotetrahydropyran:

-

Reaction Setup: In a glovebox, a screw-cap vial is charged with the starting aminotetrahydropyran (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), the directing group ligand (e.g., 3-aminopyridine, 0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

-

Reagent Addition: The aryl iodide (0.24 mmol, 1.2 equiv.) and hexafluoroisopropanol (HFIP, 1.0 mL) are added.

-

Reaction: The vial is sealed and removed from the glovebox. The mixture is stirred at 100 °C for 24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the γ-arylated aminotetrahydropyran. The diastereoselectivity of subsequent α-functionalization steps is typically determined by NMR analysis of the crude reaction mixture.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Tetrahydro-2H-pyran-3-amine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and biological applications of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a key chiral building block in medicinal chemistry.

Introduction

This compound hydrochloride is a chiral cyclic amine that has garnered significant interest in the field of drug discovery and development. Its rigid tetrahydropyran scaffold and the stereospecific orientation of the amine group make it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the properties, preparation, and notable applications of this compound, with a focus on its role as an inhibitor of Dipeptidyl Peptidase-IV (DPP-4), a key target in the management of type 2 diabetes.

Physicochemical Properties

The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it suitable for a variety of experimental conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| CAS Number | 1245724-46-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water | [2] |

| Storage | Room temperature, under inert gas (Argon) | [1] |

Preparation and Synthesis

The enantiomerically pure synthesis of this compound hydrochloride is crucial for its application in stereospecific drug design. A common and effective method involves a multi-step synthesis starting from the readily available chiral precursor, L-glutamic acid.

Synthetic Pathway Overview

The synthesis from L-glutamic acid generally proceeds through the following key transformations:

-

Esterification of the carboxylic acid groups of L-glutamic acid.

-

Reductive cyclization to form the tetrahydropyran ring.

-

Introduction of the amine functionality with stereochemical control.

-

Formation of the hydrochloride salt .

A generalized workflow for the synthesis is depicted below.

References

- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of (S)-Tetrahydro-2H-pyran-3-amine Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have shown promise in several therapeutic areas, notably in oncology and neuroscience. This in-depth technical guide provides a comprehensive overview of the biological activity of these derivatives, focusing on their anticancer and triple monoamine reuptake inhibitor (TUI) properties. The guide details quantitative data, experimental protocols, and the underlying signaling pathways to support ongoing research and development efforts.

Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

A notable class of anticancer agents based on the this compound core is the tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 15f | SK-BR-3 | Breast Cancer | Moderate Activity |

| 16c | SK-BR-3 | Breast Cancer | 0.21[1] |

| 16d | SK-BR-3 | Breast Cancer | 0.15[1] |

| 4-SLNs | HepG-2 | Liver Cancer | 4.80 |

| 4-SLNs | HCT-116 | Colorectal Cancer | 7.56 |

| 4-SLNs | MCF-7 | Breast Cancer | 6.41 |

| 4-LPHNPs | HepG-2 | Liver Cancer | 5.24 |

| 4-LPHNPs | HCT-116 | Colorectal Cancer | 7.85 |

| 4-LPHNPs | MCF-7 | Breast Cancer | 6.65 |

Note: Compounds 15f, 16c, and 16d are from a specific study on tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.[1] Compounds designated as 4-SLNs and 4-LPHNPs are nanoparticle formulations of a pyrazolo-pyridazine derivative, included for comparative purposes of related heterocyclic systems.

Mechanism of Anticancer Action: CDK2 Inhibition and Apoptosis Induction

The anticancer effects of these pyran derivatives are primarily attributed to their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2) and induce apoptosis.

CDK2 Signaling Pathway in Cancer

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2][3][4] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] Upstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, can lead to the activation of cyclin D-CDK4/6 complexes, which in turn phosphorylate the retinoblastoma protein (Rb).[2] This releases the E2F transcription factor, promoting the expression of genes required for S-phase entry, including cyclin E. The cyclin E-CDK2 complex then further phosphorylates Rb, creating a positive feedback loop that drives cells into the S phase.[2]

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Experimental Protocols

Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

The synthesis of these anticancer agents is a multi-step process, with the Achmatowicz oxidative cyclization being a key transformation.[1]

Workflow for the Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of CDK2 in the presence of an inhibitor.

-

Kinase Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted test inhibitor. Add 10 µL of a master mix containing the CDK2/Cyclin A2 enzyme and a suitable substrate in kinase buffer. Initiate the reaction by adding 10 µL of ATP solution.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the control (0% inhibition) and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Treatment and Lysis: Treat cells with the this compound derivative for a specified time to induce apoptosis. Lyse the cells to release the cytosolic contents.

-

Reaction Setup: In a 9-well plate, add the cell lysate to the assay buffer.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA), which is a peptide sequence recognized and cleaved by caspase-3, conjugated to a colorimetric reporter molecule (pNA).

-

Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate.

-

Data Acquisition: Measure the absorbance of the cleaved pNA at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Triple Monoamine Reuptake Inhibitor (TUI) Activity

Derivatives of this compound, particularly (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues, have been identified as potent triple monoamine reuptake inhibitors (TUIs), targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] This profile is of significant interest for the development of novel antidepressants with a broader spectrum of action.

Quantitative Monoamine Transporter Binding Data

The following table presents the binding affinities (Ki values) of representative (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues for the three monoamine transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Profile |

| 2a | Potent | Weak | Weak | DAT Selective |

| 2b | 60 | 79 | 70.3 | TUI[7] |

| 2c | 152 | 1.05 | 47.3 | SSRI[6] |

| 2e | 87.7 | 52.6 | 8.58 | TUI[6] |

| 2g | 60 | 79 | 70 | TUI[6] |

| 4a | 135 | 14.7 | 25.9 | TUI[6] |

| 23d | 11 | 3.1 | 6.2 | TUI[6] |

Mechanism of Action: Monoamine Reuptake Inhibition and Downstream Signaling

By blocking the reuptake of dopamine, serotonin, and norepinephrine, these compounds increase the synaptic concentrations of these neurotransmitters. This enhanced monoaminergic neurotransmission is believed to mediate their antidepressant effects through downstream signaling cascades, primarily involving the cAMP-PKA-CREB pathway and the expression of neurotrophic factors like BDNF.

Monoamine Reuptake Inhibition and CREB Signaling

Experimental Protocols

Synthesis of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues

The synthesis of these TUI derivatives involves a multi-step sequence starting from commercially available materials.[6]

Workflow for the Synthesis of TUI Derivatives

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.

-

Synaptosome/Cell Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT) or use cell lines stably expressing the human monoamine transporters (hDAT, hSERT, hNET).

-

Assay Setup: In a 96-well plate, add the synaptosomes/cells to a buffer solution containing the test compound at various concentrations.

-

Radioligand Addition: Add a specific radiolabeled monoamine (e.g., [3H]dopamine for DAT) to initiate the uptake.

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: Rapidly filter the contents of each well through a glass fiber filter to separate the synaptosomes/cells from the buffer containing the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound compared to the control (no inhibitor) and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

CREB Phosphorylation Western Blot

This protocol is used to assess the effect of TUI derivatives on the phosphorylation of CREB at Serine 133, a marker of its activation.

-

Cell Culture and Treatment: Culture neuronal cells and treat them with the TUI derivative for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated CREB (pCREB at Ser133). Subsequently, strip the membrane and re-probe with an antibody for total CREB as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective modulators of key biological targets. The tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives exhibit promising anticancer activity through CDK2 inhibition and induction of apoptosis, while the (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues demonstrate potent triple monoamine reuptake inhibition, a desirable profile for next-generation antidepressants. This technical guide provides a solid foundation of quantitative data, detailed experimental methodologies, and an understanding of the relevant signaling pathways to aid researchers and drug development professionals in the continued exploration and optimization of this important class of compounds.

References

- 1. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. bioengineer.org [bioengineer.org]

- 5. benchchem.com [benchchem.com]

- 6. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyran Amine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and ability to engage in hydrogen bonding have made it a valuable bioisostere for carbocyclic rings, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. The incorporation of an amine functionality onto this core structure further enhances its utility, providing a key interaction point for molecular targets and a handle for synthetic elaboration. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of tetrahydropyran amine compounds, alongside their application in the development of targeted therapeutics.

Historical Perspective and Discovery

The precise moment of the first synthesis of a simple tetrahydropyran amine compound is not prominently documented in a single seminal publication. However, the historical development of synthetic methodologies for amines and heterocyclic compounds in the early to mid-20th century provides a clear context for their emergence. The exploration of saturated pyran systems gained momentum due to their prevalence in natural products, particularly in the pyranose form of sugars.[1]

Early methods for the synthesis of amines, such as the Hofmann rearrangement and the Curtius rearrangement, were established in the late 19th and early 20th centuries. The development of reductive amination of ketones and aldehydes, a cornerstone for the synthesis of many amines, became a widely used synthetic tool throughout the 20th century.[2][3] It is highly probable that the first tetrahydropyran amines were synthesized through the application of these established methods to tetrahydropyran-4-one.

Patents from the latter half of the 20th century and early 21st century describe the synthesis of 4-aminotetrahydropyran, often as a key intermediate for various therapeutic agents. For instance, a disclosed method involves the reaction of tetrahydropyran-4-one with ammonium acetate and sodium cyanoborohydride, a classic reductive amination approach.[4] Another early method involved the reduction of tetrahydropyran-4-one oxime.[5] These early synthetic efforts were primarily driven by the need for novel heterocyclic scaffolds in the burgeoning field of drug discovery.

Evolution of Synthetic Methodologies

The synthesis of tetrahydropyran amines has evolved from classical methods to more sophisticated and stereoselective strategies, driven by the increasing demand for structurally diverse and enantiomerically pure compounds in drug development.

Early Synthetic Approaches: Reductive Amination

The most straightforward and historically significant method for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This one-pot reaction typically involves the condensation of the ketone with an amine source (such as ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of Tetrahydropyran-4-one

-

Materials:

-

Tetrahydropyran-4-one

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Molecular sieves (optional)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

-

Procedure:

-

To a solution of tetrahydropyran-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). If desired, add activated molecular sieves to facilitate imine formation by removing water.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2 M NaOH until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-aminotetrahydropyran.

-

Modern Synthetic Strategies

More recent synthetic efforts have focused on developing stereoselective methods and introducing greater molecular diversity. These include:

-

Asymmetric Reductive Amination: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis of chiral tetrahydropyran amines.

-

Intramolecular Cyclization Reactions: Methods such as the Prins cyclization and intramolecular hetero-Diels-Alder reactions have been employed to construct the tetrahydropyran ring with concomitant introduction or precursor to the amine functionality.[6]

-

C-H Functionalization: Direct functionalization of C-H bonds on the tetrahydropyran ring offers a powerful and atom-economical approach to introduce complexity. Recent studies have demonstrated the palladium-catalyzed C-H arylation of aminotetrahydropyrans.[1]

Applications in Drug Discovery: Case Studies

The tetrahydropyran amine motif is a key structural feature in several modern therapeutic agents. Two prominent examples are Gilteritinib and AZD0156.

Gilteritinib (Xospata®): An FLT3 Inhibitor

Gilteritinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The 4-aminotetrahydropyran moiety in Gilteritinib plays a crucial role in its binding to the ATP-binding pocket of FLT3.

In normal hematopoiesis, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell survival and proliferation. In FLT3-mutated AML, constitutive activation of the FLT3 receptor leads to uncontrolled cell growth.

Several synthetic routes to Gilteritinib have been reported. A common strategy involves the coupling of a substituted pyrazine core with 4-aminotetrahydropyran and a substituted aniline derivative.

Experimental Protocol: Synthesis of Gilteritinib (Illustrative)

This protocol is a generalized representation based on reported syntheses.

-

Step 1: Synthesis of 6-ethyl-3-((tetrahydro-2H-pyran-4-yl)amino)-2-pyrazinecarbonitrile

-

To a solution of 3-chloro-6-ethyl-2-pyrazinecarbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-aminotetrahydropyran (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

-

-

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel, combine 6-ethyl-3-((tetrahydro-2H-pyran-4-yl)amino)-2-pyrazinecarbonitrile (1.0 eq), 3-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq).

-

Add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq) and a solvent such as 1,4-dioxane.

-

Degas the mixture and heat under an inert atmosphere at 100-120 °C for 12-24 hours.

-

After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield Gilteritinib.

-

AZD0156: An ATM Kinase Inhibitor

AZD0156 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR). The tetrahydropyran amine moiety in AZD0156 contributes to its favorable pharmacokinetic properties.

ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs). Once activated, ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

The synthesis of AZD0156 involves the construction of a core imidazo[4,5-c]quinolin-2-one scaffold, followed by functionalization with the tetrahydropyran amine and a substituted pyridine moiety.

Experimental Protocol: Synthesis of AZD0156 (Illustrative)

This protocol is a generalized representation based on the reported synthesis.

-

Step 1: Synthesis of the Imidazo[4,5-c]quinolin-2-one Core

-

The synthesis begins with the construction of a substituted quinoline derivative, which is then elaborated to form the fused imidazole ring, yielding the core tricyclic structure. This multi-step process typically involves condensation and cyclization reactions.

-

-

Step 2: N-Alkylation with 4-Aminotetrahydropyran

-

The nitrogen of the imidazo[4,5-c]quinolin-2-one core is alkylated with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran, often under basic conditions. The resulting intermediate is then converted to the primary amine. A more direct approach could involve a Mitsunobu reaction with N-(tetrahydro-2H-pyran-4-yl)acetamide followed by deacetylation.

-

-

Step 3: Suzuki Coupling

-

A Suzuki coupling reaction is employed to introduce the substituted pyridine moiety. The halogenated imidazo[4,5-c]quinolin-2-one derivative is coupled with a corresponding pyridineboronic acid or ester in the presence of a palladium catalyst and a base.

-

-

Step 4: Final Elaboration

-

The final steps may involve deprotection or further modification of the side chains to yield AZD0156.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds discussed.

Table 1: Physicochemical Properties of Key Tetrahydropyran Amines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Aminotetrahydropyran | C₅H₁₁NO | 101.15 | 38041-19-9 |

| Gilteritinib | C₂₉H₄₄N₈O₃ | 552.71 | 1254053-43-4 |

| AZD0156 | C₂₆H₃₁N₅O₃ | 461.56 | 1883553-01-9 |

Table 2: Biological Activity of Gilteritinib and AZD0156

| Compound | Target | IC₅₀ (nM) | Indication |

| Gilteritinib | FLT3 | 0.29 | Acute Myeloid Leukemia |

| AZD0156 | ATM | 0.58 (cell-based) | Solid Tumors (in clinical trials) |

Experimental Protocols for Key Assays

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

-

Materials:

-

Kinase of interest (e.g., FLT3, ATM)

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compound (e.g., Gilteritinib, AZD0156)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

Tetrahydropyran amine compounds have a rich history rooted in the fundamental principles of heterocyclic and amine chemistry. From their early synthesis via reductive amination to the development of sophisticated, stereoselective routes, their importance in medicinal chemistry has grown substantially. The successful application of the tetrahydropyran amine scaffold in targeted therapies such as Gilteritinib and AZD0156 highlights its value in modern drug discovery. The continued exploration of novel synthetic methodologies and the identification of new biological targets for this versatile chemical motif promise to yield the next generation of innovative medicines. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this exciting field.

References

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of (S)-tetrahydro-2H-pyran-3-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tetrahydro-2H-pyran-3-amine is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its constrained cyclic structure and the stereochemistry of the amine group offer a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be applied to understand the conformational landscape, electronic properties, and potential biological interactions of this molecule. While specific computational studies on this compound are not extensively available in public literature, this document outlines a robust computational workflow based on established methodologies for similar small molecules. Furthermore, it summarizes known experimental data and provides detailed protocols for its synthesis and characterization, aiming to be a vital resource for researchers engaged in the development of pyran-based therapeutics.

Introduction

The tetrahydropyran ring is a privileged scaffold in numerous natural products and synthetic drugs. The introduction of a chiral amine substituent, as in this compound, provides a key interaction point for biological targets, making it a valuable synthon in drug discovery.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic nature of this molecule is paramount for rational drug design and for predicting its behavior in biological systems. This guide details the application of modern computational chemistry techniques, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to thoroughly characterize this compound.

Molecular Structure and Physicochemical Properties

This compound is a cyclic ether with an amine group at the C3 position. The stereochemistry at this position is crucial for its interaction with chiral biological environments. The hydrochloride salt is a common form of this compound, exhibiting increased water solubility.[1]

Experimental Data

A summary of the available experimental data for the hydrochloride salt of this compound is presented in Table 1.

| Property | Value | Method/Reference |

| Molecular Formula | C5H11NO·HCl | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Melting Point | 198-202 °C (decomposes) | Differential Scanning Calorimetry[1] |

| Solubility (25 °C) | 48 mg/mL in Water | Shake-flask method[1] |

| 6 mg/mL in Ethanol | Shake-flask method[1] | |

| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration[1] |

| Optical Rotation | [α]D²⁰ = +15.6° (c=1, H₂O) | Polarimetry[1] |

| Crystal System | Monoclinic | Single-crystal X-ray diffraction[1] |

| Space Group | P2₁ | Single-crystal X-ray diffraction[1] |

| Unit Cell Parameters | a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5° | Single-crystal X-ray diffraction[1] |

Theoretical and Computational Studies

While specific published computational studies on this compound are limited, a comprehensive in silico analysis can provide deep insights into its molecular properties. The following sections outline a recommended computational workflow.

Computational Workflow

A typical computational workflow for the in-depth study of this compound is depicted below. This workflow starts with a conformational search to identify low-energy structures, followed by quantum chemical calculations to determine their electronic properties, and finally, molecular docking to predict potential biological targets.

Conformational Analysis

The tetrahydropyran ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the amine group (axial vs. equatorial) further increases the conformational complexity. A thorough conformational search is essential to identify the global minimum and other low-energy conformers.

Proposed Protocol:

-

Initial Structure: The 3D structure of this compound can be generated from its SMILES string or based on the crystallographic data of its hydrochloride salt.

-

Conformational Search: A systematic or stochastic conformational search can be performed using a molecular mechanics force field (e.g., MMFF94). The Low-Mode search algorithm is an efficient method for exploring the conformational space of cyclic molecules.

-

Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD), and representative structures within a specified energy window (e.g., 5 kcal/mol) from the global minimum should be selected for further analysis.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for obtaining accurate electronic structure information.

Proposed Protocol:

-

Geometry Optimization: The geometries of the selected conformers should be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Electronic Properties: The following properties should be calculated for the lowest energy conformer:

-

Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation.

-

Table 2: Hypothetical DFT Calculation Results for the Most Stable Conformer of this compound

| Parameter | Value (Hypothetical) |

| Relative Energy (kcal/mol) | 0.00 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 1.8 |

Molecular Docking

Molecular docking can be used to predict the binding mode and affinity of this compound to a biological target. Given that derivatives of this compound have shown potential as enzyme inhibitors, docking studies against relevant enzyme active sites would be highly valuable.

Proposed Protocol:

-

Target Selection: Based on preliminary biological data or homology to known ligands, a protein target is selected (e.g., a kinase or a protease).

-

Ligand and Protein Preparation: The 3D structure of the lowest energy conformer of this compound is prepared (e.g., adding hydrogen atoms and assigning charges). The protein structure is also prepared by removing water molecules, adding hydrogens, and assigning charges.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the protein.

-

Analysis: The predicted binding poses are analyzed based on their scoring functions and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Experimental Protocols

Chiral Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods for preparing chiral 3-aminotetrahydropyrans, often starting from a chiral precursor like L-glutamic acid. A general, multi-step synthesis is outlined below, as detailed in patent literature.

Protocol Outline (based on[2]):

-

Starting Material: The synthesis can commence from a readily available chiral starting material, such as a derivative of L-glutamic acid.

-

Cyclization: A key step involves the formation of the tetrahydropyran ring. This can be achieved through a series of reactions including reduction and cyclization.

-

Introduction of the Amine Group: The amine functionality can be introduced via a suitable precursor, such as an azide or a protected amine, followed by reduction or deprotection.

-

Purification: The final product is purified by techniques such as distillation or chromatography. The hydrochloride salt can be prepared by treating the free amine with HCl in a suitable solvent.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.[1]

Potential Biological Activity and Signaling Pathways

Derivatives of tetrahydropyran amines have been reported to exhibit a range of biological activities, including enzyme inhibition and anticancer effects.[1] A hypothetical mechanism of action for this compound as an enzyme inhibitor is depicted below.

Conclusion